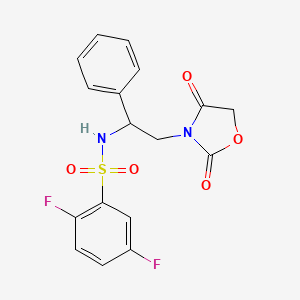

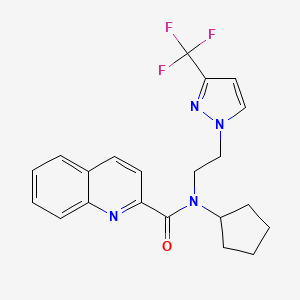

![molecular formula C9H10ClNS B2751619 Benzo[b]thiophene-4-methanamine hydrochloride CAS No. 1021871-63-5](/img/structure/B2751619.png)

Benzo[b]thiophene-4-methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

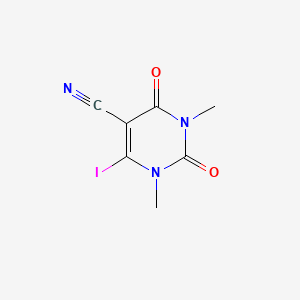

Benzo[b]thiophene-4-methanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNS. It is a derivative of benzothiophene, an aromatic organic compound that has a molecular formula of C8H6S and an odor similar to naphthalene . Benzothiophene is naturally found in petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophenes are synthesized through various methods. One common method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .Molecular Structure Analysis

The molecular structure of benzothiophene, the parent compound of Benzo[b]thiophene-4-methanamine hydrochloride, is a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring . The molecular weight of Benzo[b]thiophene-4-methanamine hydrochloride is 199.7.Aplicaciones Científicas De Investigación

Pharmaceutical Sciences

Benzo[b]thiophene-4-methanamine hydrochloride exhibits potential as a building block for drug development. Researchers have explored its use in designing novel pharmaceuticals. Its structural features make it amenable to modification, allowing for the creation of diverse derivatives with varying biological activities .

Materials Chemistry

The air-stability and commercial availability of benzo[b]thiophene derivatives make them attractive candidates for materials science. Researchers have investigated their incorporation into organic semiconductors, light-emitting materials, and conductive polymers. These applications are crucial for developing advanced electronic devices, such as organic solar cells and field-effect transistors .

Photochemistry

Benzo[b]thiophene-4-methanamine hydrochloride participates in photochemical reactions. Its π-conjugated system allows it to absorb light efficiently, leading to photoinduced processes. Researchers have explored its role in photoredox catalysis, photochemical transformations, and light-driven synthesis of complex molecules .

Electrochemistry

Electroactive materials based on benzo[b]thiophene derivatives find applications in energy storage and conversion devices. Their redox properties make them suitable for use as electrode materials in supercapacitors, lithium-ion batteries, and dye-sensitized solar cells. Researchers continue to investigate their electrochemical behavior and stability .

Theoretical Chemistry

The study of benzo[b]thiophene-4-methanamine hydrochloride extends to theoretical chemistry. Computational methods help elucidate its electronic structure, molecular orbitals, and reactivity. Theoretical insights guide experimental design and provide a deeper understanding of its behavior in various environments .

Biologically Active Compounds

Thiophene-based analogs, including benzo[b]thiophenes, have attracted attention as potential biologically active compounds. Researchers explore their interactions with biological targets, such as enzymes, receptors, and DNA. These investigations contribute to drug discovery and the development of therapeutic agents .

Direcciones Futuras

Benzothiophene and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also find use in industrial chemistry and material science as corrosion inhibitors . Given these wide-ranging applications, future research may focus on exploring new synthetic methods and potential applications of benzothiophene derivatives, including Benzo[b]thiophene-4-methanamine hydrochloride.

Propiedades

IUPAC Name |

1-benzothiophen-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-5H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMAGAMEQGZNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

![ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate](/img/structure/B2751551.png)

![5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole](/img/structure/B2751552.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)